Berenil

Beschreibung

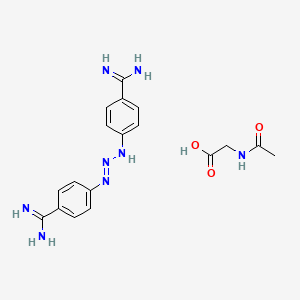

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

15114-96-2 |

|---|---|

Molekularformel |

C18H22N8O3 |

Molekulargewicht |

398.4 g/mol |

IUPAC-Name |

2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide |

InChI |

InChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8) |

InChI-Schlüssel |

XJLITJHUQRBWPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Berenil on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diminazene aceturate, commercially known as Berenil, is a well-established aromatic diamidine with potent trypanocidal activity. Its therapeutic efficacy is primarily attributed to its interaction with DNA, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on DNA. It delves into its binding modalities, sequence specificity, and the consequential effects on DNA structure and function. This document synthesizes quantitative data from various biophysical and biochemical studies, details the experimental protocols used to elucidate these interactions, and provides visual representations of the key concepts to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Minor Groove Binding and Beyond

The principal mechanism of this compound's interaction with DNA is through non-intercalative binding to the minor groove, with a strong preference for Adenine-Thymine (A-T) rich sequences.[1][2] This binding is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The curved shape of the this compound molecule complements the narrow width and curvature of the A-T rich minor groove.

Molecular Interactions

Crystal structure and molecular modeling studies have revealed that the amidine groups of this compound are critical for its specific interactions.[3][4] These positively charged groups form specific hydrogen bonds with the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593) bases located on the floor of the minor groove.[4] While these hydrogen bonds provide specificity, electrostatic interactions with the negatively charged phosphate (B84403) backbone also play a significant role in the overall binding energy.[3][5]

Sequence Preference

This compound exhibits a marked preference for sequences of four or more consecutive A-T base pairs.[1][2] Studies on plasmid DNA have shown that this compound's inhibitory effects on DNA replication are most pronounced in plasmids containing poly(dA)poly(dT) tracts.[1][6] The binding to these A-T rich regions is thought to displace essential DNA-binding proteins and enzymes, thereby disrupting DNA replication and transcription.

Consequential Effects on DNA Structure

Upon binding, this compound induces significant conformational changes in the DNA helix. These changes include:

-

Local Stiffening: The DNA helix becomes more rigid at the binding site.[2]

-

Alteration of DNA Bending: this compound can either straighten intrinsically bent DNA sequences (like dAn·dTn tracts) or, in some contexts, induce bending in straight DNA.[2]

-

Changes in Helical Parameters: Binding induces characteristic changes in parameters such as buckle, tilt, twist, and roll of the base pairs adjacent to the binding site.[5]

These structural perturbations can interfere with the recognition and binding of DNA by cellular machinery, such as polymerases and transcription factors.

Interaction with Kinetoplast DNA (kDNA)

A key aspect of this compound's trypanocidal activity is its selective action against the kinetoplast DNA (kDNA) of trypanosomes.[7][8] kDNA is a unique network of interlocked minicircles and maxicircles within the mitochondrion of these parasites. This compound's high affinity for the A-T rich minicircles leads to the inhibition of kDNA replication by preventing the decatenation of the network, ultimately causing a loss of kDNA and cell death.[7][9]

G-Quadruplex Binding: An Emerging Paradigm

More recent research has revealed that this compound is not exclusively a duplex DNA minor groove binder. It can also bind with exceptionally high affinity to G-quadruplexes, which are four-stranded DNA structures found in telomeres and gene promoter regions.[10][11] This interaction is significantly tighter (by a factor of 10³) than its binding to A-T rich duplex DNA, suggesting that some of this compound's biological effects could be mediated through the stabilization of G-quadruplexes, leading to the inhibition of telomere elongation or downregulation of oncogene expression.[10][11]

Quantitative Data on this compound-DNA Interactions

The following tables summarize the quantitative data available for the binding of this compound to various DNA structures.

| DNA Substrate | Binding Affinity (Kd) | Methodology | Reference |

| G-Quadruplex DNA | ~1 nM | Isothermal Titration Calorimetry (ITC), UV, NMR, MS | [10] |

| A-T rich duplex DNA | ~1 µM (1000-fold weaker than G-quadruplex) | Not specified in abstract | [10] |

Note: Specific Kd values for various A-T rich sequences are often reported within the full text of biophysical studies. The ~1 µM value is an approximation based on the reported 1000-fold weaker affinity compared to G-quadruplexes.

| Effect | Parameter | Value | Experimental System | Reference |

| Inhibition of Pro-inflammatory Cytokines | IC50 | 335.3 nM | T. evansi cultured in HMI-9 | [12] |

| Reduction of Angiotensin II Constriction | pD2 | 0.20 ± 2.00 × 10⁻³ | Aortic rings | [13] |

Note: The second table includes data on this compound's other biological activities for a broader context, although the primary focus of this guide is its direct interaction with DNA.

Experimental Protocols

The elucidation of this compound's mechanism of action on DNA has relied on a variety of biophysical and biochemical techniques. Detailed protocols for some of the key methodologies are outlined below.

DNase I Footprinting

DNase I footprinting is used to identify the specific binding sites of a ligand on a DNA molecule. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

Protocol:

-

DNA Preparation: A DNA fragment of interest is radiolabeled at one end (e.g., using ³²P).

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂) for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture and incubated for a short period (e.g., 1-2 minutes) to achieve partial digestion of the DNA.

-

Reaction Quenching: The digestion is stopped by adding a solution containing a strong chelating agent like EDTA and a denaturant (e.g., formamide).

-

Gel Electrophoresis: The DNA fragments are denatured by heating and then separated by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to X-ray film. The protected regions (footprints) appear as gaps in the ladder of DNA fragments compared to a control lane without this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka, and its inverse, Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol:

-

Sample Preparation: A solution of the target DNA (e.g., a specific oligonucleotide or G-quadruplex) is placed in the sample cell of the calorimeter. A solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of the this compound solution are made into the DNA solution while the temperature is kept constant.

-

Heat Measurement: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to DNA. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, n).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the this compound-DNA complex at the atomic level.

Protocol:

-

Complex Formation and Crystallization: this compound is co-crystallized with a self-complementary DNA oligonucleotide containing a high-affinity binding site. This involves screening a wide range of conditions (e.g., pH, temperature, precipitants) to find those that promote the growth of high-quality crystals.

-

Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.

-

Structure Determination: The diffraction data are processed to determine the electron density map of the crystal.

-

Model Building and Refinement: An atomic model of the this compound-DNA complex is built into the electron density map and refined to best fit the experimental data. This results in a detailed 3D structure of the complex.

Visualizations

Diagrams of Molecular Interactions and Experimental Workflows

Caption: this compound binding to the A-T rich minor groove of DNA.

Caption: Experimental workflow for DNase I footprinting.

Caption: Logical flow of the consequences of this compound-DNA binding.

Conclusion

This compound exerts its biological effects through a multifaceted interaction with DNA. Its primary mechanism involves high-affinity binding to the minor groove of A-T rich sequences, a process that is particularly detrimental to the kinetoplast DNA of trypanosomes. This binding alters the structure of DNA, inhibiting essential processes like replication and transcription by preventing the necessary enzymatic machinery from accessing its substrate. Furthermore, the discovery of its potent binding to G-quadruplex structures opens new avenues for understanding its biological activity and for the potential development of new therapeutic agents based on the this compound scaffold. This guide provides a foundational understanding for researchers aiming to leverage these mechanisms in the fields of drug discovery and molecular biology.

References

- 1. nvpublicationhouse.com [nvpublicationhouse.com]

- 2. DNA multimode interaction with this compound and pentamidine; double helix stiffening, unbending and bending - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The crystal structure of the DNA-binding drug this compound: molecular modelling studies of this compound-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The crystal structure of the DNA-binding drug this compound: molecular modelling studies of this compound-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of this compound with the tyrT DNA sequence studied by footprinting and molecular modelling. Implications for the design of sequence-specific DNA recognition agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA replication by this compound in plasmids containing Poly(dA)poly(dT) sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the effects of this compound, a DNA-binding drug, on Trypanosoma cruzi: implications for kDNA ultrastructure and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 673. Diminazene (WHO Food Additives Series 25) [inchem.org]

- 10. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C4MB00359D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Diminazene Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Minor Groove Binding Properties of Diminazene Aceturate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diminazene (B1218545) aceturate (DA), a well-established antitrypanosomal drug, exerts its biological effects primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the core principles governing the binding of diminazene aceturate to the DNA minor groove. It delves into the quantitative aspects of this interaction, details the experimental methodologies used for its characterization, and explores the downstream effects on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in drug discovery and molecular biology, offering both foundational knowledge and practical insights into the study of DNA-ligand interactions.

Introduction

Diminazene aceturate, also known as Berenil, is an aromatic diamidine that has long been utilized in veterinary medicine to treat trypanosomiasis.[1][2] Its mechanism of action is intrinsically linked to its ability to bind to DNA, specifically within the minor groove of AT-rich sequences.[3][4][5] This binding event can interfere with DNA replication and transcription, leading to parasite death.[3] More recent studies have unveiled a broader spectrum of activity for diminazene aceturate, including anti-inflammatory, antiviral, and even anticancer properties, which are thought to be mediated, at least in part, by its DNA binding activities and subsequent modulation of cellular signaling.[4][6] A surprising discovery has been its high-affinity binding to G-quadruplex DNA structures, suggesting a more complex interaction profile than previously understood.[7][8][9] This guide will synthesize the current understanding of diminazene aceturate's DNA binding properties, with a focus on quantitative data, experimental approaches, and biological consequences.

Quantitative Analysis of Diminazene Aceturate-DNA Binding

The affinity and specificity of diminazene aceturate's interaction with DNA have been quantified using various biophysical techniques. The following tables summarize the key binding and thermodynamic parameters reported in the literature.

Table 1: Binding Affinity of Diminazene Aceturate for Duplex and G-Quadruplex DNA

| DNA Target | Sequence | Method | Dissociation Constant (Kd) | Reference |

| AT-rich Duplex | 7bp HP-AT | ITC | ~1 x 10-6 M | [8] |

| G-Quadruplex | c-kit1 | ITC | ~1 nM | [7][8] |

| G-Quadruplex | VEGF | Not Specified | Not Specified | [7] |

| G-Quadruplex | bcl-2 2345 | Not Specified | Not Specified | [7] |

| G-Quadruplex | TBA | Not Specified | Not Specified | [7] |

| G-Quadruplex | c-myc | ITC | Kd1 ≈ 1.2 x 10-8 M, Kd2 ≈ 5 x 10-8 M | [8] |

Table 2: Thermodynamic Parameters of Diminazene Aceturate-DNA Interaction

| DNA Target | Method | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) | Reference |

| DNA Triplex | Calorimetry | Favorable | Not Specified | Not Specified | [10] |

| RNA Triplex | Calorimetry | Favorable | Not Specified | Not Specified | [10] |

| AAAGTTT Sequence | SPR | Varies with temperature | Varies with temperature | Varies with temperature | [3] |

Experimental Protocols for Studying Diminazene Aceturate-DNA Interactions

A variety of experimental techniques are employed to characterize the binding of small molecules like diminazene aceturate to DNA. This section provides detailed methodologies for several key approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

-

Sample Preparation:

-

Prepare a solution of diminazene aceturate (typically 100-200 µM) in the desired buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.4).

-

Prepare a solution of the target DNA (typically 10-20 µM) in the same buffer. The DNA should be accurately quantified, for example, by UV absorbance at 260 nm.

-

Degas both solutions thoroughly to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the ITC instrument.

-

Load the diminazene aceturate solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the diminazene aceturate solution into the DNA solution, with sufficient time between injections for the signal to return to baseline.

-

A control experiment, titrating diminazene aceturate into buffer alone, should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., a one-site or two-site binding model) to determine Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the diminazene aceturate-DNA complex in solution, including the identification of binding sites and conformational changes.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the DNA oligonucleotide (e.g., 0.3 mM of an AT-rich 8-mer duplex) in a suitable buffer (e.g., 10 mM potassium phosphate, 137 mM NaCl, 1 mM EDTA, pH 7.5) containing 10% D2O.[8]

-

Prepare a stock solution of diminazene aceturate (e.g., 1.5 mM) in the same buffer.[8]

-

Anneal the DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.[8]

-

-

NMR Titration:

-

Acquire a 1D 1H NMR spectrum of the DNA alone.

-

Add increasing aliquots of the diminazene aceturate stock solution to the DNA sample.

-

Acquire a 1D 1H NMR spectrum after each addition.

-

Monitor the chemical shift changes of the DNA protons (particularly the imino protons and aromatic protons) to identify the binding site.

-

-

2D NMR for Structural Elucidation:

-

For a detailed structural analysis, prepare a sample of the diminazene aceturate-DNA complex at a 1:1 or other desired molar ratio.

-

Acquire 2D NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy).

-

NOESY spectra will provide information about through-space proximities between protons of diminazene aceturate and the DNA, which is crucial for determining the binding orientation.

-

TOCSY spectra aid in the assignment of proton resonances.

-

Experimental Workflow for NMR Spectroscopy

DNA Footprinting

DNA footprinting is used to identify the specific binding site of a ligand on a DNA sequence. The principle is that the bound ligand protects the DNA from cleavage by a nuclease (like DNase I) or a chemical agent.

Protocol:

-

Probe Preparation:

-

Prepare a DNA fragment of interest (e.g., 100-400 bp) that is radioactively or fluorescently labeled at one end.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of diminazene aceturate in a suitable binding buffer.

-

A control reaction without diminazene aceturate should be included.

-

-

Nuclease Digestion:

-

Add a limited amount of DNase I to each reaction to achieve partial digestion (on average, one cut per DNA molecule).

-

The optimal DNase I concentration and digestion time need to be determined empirically.

-

Stop the reaction by adding a stop solution (containing EDTA).

-

-

Analysis:

-

Purify the DNA fragments.

-

Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

The region where diminazene aceturate is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding events. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., DNA) is immobilized.

Protocol:

-

Chip Preparation and DNA Immobilization:

-

Select an appropriate sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).

-

Immobilize the biotinylated DNA of interest onto the sensor chip surface.

-

-

SPR Measurement:

-

Flow a running buffer over the chip surface to establish a stable baseline.

-

Inject different concentrations of diminazene aceturate over the chip surface and monitor the change in the SPR signal (response units, RU) over time (association phase).

-

After the injection, flow the running buffer again to monitor the dissociation of the complex (dissociation phase).

-

Regenerate the chip surface between different diminazene aceturate concentrations if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as kd/ka.

-

Signaling Pathways Modulated by Diminazene Aceturate-DNA Binding

The interaction of diminazene aceturate with DNA can have significant downstream consequences on cellular signaling pathways, contributing to its diverse biological activities.

Inhibition of NF-κB Signaling

The anti-inflammatory effects of diminazene aceturate are, in part, attributed to its ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.[11][12][13] While the precise mechanism is still under investigation, it is hypothesized that by binding to specific DNA sequences in the promoter regions of NF-κB target genes, diminazene aceturate can block the binding of the NF-κB transcription factor, thereby inhibiting gene expression.[14]

Diminazene Aceturate Inhibition of NF-κB Signaling

Modulation of MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. There is emerging evidence that diminazene aceturate can modulate this pathway, contributing to its cytotoxic effects on cancer cells.[6] The binding of diminazene aceturate to DNA may induce DNA damage or stress, which can, in turn, activate or inhibit various components of the MAPK cascade, ultimately leading to cell cycle arrest and apoptosis.[15]

Conclusion

Diminazene aceturate's interaction with DNA is a multifaceted process with significant implications for its therapeutic applications. Its well-established preference for the minor groove of AT-rich sequences is complemented by its more recently discovered high-affinity binding to G-quadruplex structures. This guide has provided a comprehensive overview of the quantitative aspects of these interactions, detailed experimental protocols for their investigation, and explored the downstream consequences on key cellular signaling pathways. A thorough understanding of these fundamental properties is crucial for the rational design of new DNA-binding agents and for repurposing existing drugs like diminazene aceturate for novel therapeutic indications. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of drug-DNA interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. DNase I footprinting [gene.mie-u.ac.jp]

- 3. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diminazene aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data | MDPI [mdpi.com]

- 7. Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C4MB00359D [pubs.rsc.org]

- 9. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound binding to higher ordered nucleic acid structures: complexation with a DNA and RNA triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Interplay between the DNA Damage Response (DDR) Network and the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Berenil's Potent Interaction with G-Quadruplex Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of crucial cellular processes, including the regulation of gene expression, telomere maintenance, and DNA replication.[1][2][3] Their prevalence in the promoter regions of oncogenes and in telomeres has made them attractive targets for cancer therapeutics.[4][5] Berenil (also known as diminazene (B1218545) aceturate or DMZ), a compound historically used as an anti-trypanosomal agent, has emerged as a potent G-quadruplex ligand.[4][5][6][7][8] This technical guide provides an in-depth analysis of the interaction between this compound and G-quadruplex structures, presenting quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways.

Quantitative Analysis of this compound-G-Quadruplex Binding

This compound exhibits a remarkably high affinity for G-quadruplex structures, with binding constants in the low nanomolar range. This interaction is significantly stronger than its binding to duplex DNA, suggesting a degree of selectivity that is advantageous for therapeutic applications.[4] The thermodynamic parameters of this binding vary depending on the specific G-quadruplex topology.

| G-Quadruplex Target | Binding Constant (Kd) | Stoichiometry (this compound:G4) | Enthalpy (ΔH, kcal/mol) | Entropy (-TΔS, kcal/mol) | Reference |

| Various G-quadruplexes | ~1 nM | Not specified | Not specified | Not specified | [4] |

| c-MYC 1-6-1 (long-looped) | Not specified | Not specified | -3.38 | -7.39 | [9] |

| Parallel G-quadruplexes (general) | Not specified | Not specified | Favorable | Varies | [9] |

| Antiparallel/Mixed hTel | Not specified | Not specified | Favorable | Varies | [9] |

| AT-rich duplex DNA | ~1 µM | Not specified | Not specified | Not specified | [4] |

Note: The binding of this compound to the long-looped c-MYC 1-6-1 mutant is entropically driven, which may be attributed to the dehydration of the large loop as it folds over the bound ligand.[9] For most other parallel, antiparallel, and mixed parallel/antiparallel G-quadruplexes, the primary binding event is driven by favorable enthalpy changes.[9]

Experimental Protocols

The characterization of the this compound-G-quadruplex interaction relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light. It is a powerful tool for studying the conformation of chiral molecules like DNA.[10][11][12]

Objective: To determine the conformational changes in G-quadruplex DNA upon binding of this compound.

Methodology:

-

Prepare solutions of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., potassium phosphate (B84403) buffer) to facilitate G-quadruplex formation.

-

Record the CD spectrum of the G-quadruplex DNA alone. The characteristic peaks will indicate the topology of the G-quadruplex (e.g., a positive peak around 265 nm for parallel structures).[9]

-

Titrate the G-quadruplex solution with increasing concentrations of this compound.

-

Record a CD spectrum after each addition of this compound.

-

Analyze the changes in the CD signal. A significant change in molar ellipticity upon addition of this compound indicates an interaction and potential conformational changes in the G-quadruplex structure.[9]

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the fluorescence from a sample. It is a highly sensitive technique for studying ligand binding.[13][14]

Objective: To determine the binding affinity of this compound to G-quadruplex structures.

Methodology:

-

Prepare a solution of the G-quadruplex DNA in a suitable buffer.

-

Measure the intrinsic fluorescence of the G-quadruplex or use a fluorescent probe that is displaced upon this compound binding.

-

Titrate the G-quadruplex solution with increasing concentrations of this compound.

-

Measure the fluorescence intensity after each addition.

-

The change in fluorescence intensity can be used to calculate the binding constant (Kd) by fitting the data to a suitable binding model.

DNA Polymerase Stop Assay

This assay is based on the principle that DNA polymerase is stalled by the presence of a stable G-quadruplex structure in the template strand.[15][16]

Objective: To assess the ability of this compound to stabilize G-quadruplex structures and inhibit DNA synthesis.

Methodology:

-

Design a DNA template containing a G-quadruplex-forming sequence and a primer that anneals upstream of this sequence.

-

Set up a series of primer extension reactions containing the template, primer, DNA polymerase (e.g., Taq polymerase), and dNTPs.

-

Add increasing concentrations of this compound to the reactions.

-

Incubate the reactions to allow for DNA synthesis.

-

Analyze the reaction products using denaturing polyacrylamide gel electrophoresis.

-

The appearance of a truncated product corresponding to the polymerase stopping at the G-quadruplex site indicates the formation and stabilization of the structure. An increase in the intensity of this stop product with increasing this compound concentration demonstrates the ligand's stabilizing effect.[17]

Visualizing the Impact of this compound-G-Quadruplex Interaction

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the interaction between this compound and a G-quadruplex structure.

Caption: Experimental workflow for this compound-G4 interaction studies.

Signaling Pathways Modulated by this compound

The stabilization of G-quadruplexes by this compound can have significant downstream effects on cellular signaling pathways, primarily through the inhibition of telomerase activity and the downregulation of oncogene expression. Furthermore, this compound has been shown to modulate inflammatory responses.

Caption: this compound's impact on key cellular signaling pathways.

Conclusion

This compound's high affinity and selectivity for G-quadruplex structures over duplex DNA make it a compelling candidate for further investigation in the context of anti-cancer drug development.[4] Its ability to stabilize these structures leads to the inhibition of critical cellular processes such as telomere maintenance and oncogene expression, ultimately promoting apoptosis and senescence in cancer cells.[1][5] Furthermore, its modulatory effects on inflammatory signaling pathways present an additional layer of therapeutic potential.[18] The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted interactions of this compound with G-quadruplexes and harness their therapeutic promise.

References

- 1. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. G-quadruplexes and G-quadruplex ligands: targets and tools in antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Computed interactions of this compound with restricted foldamers of c-MYC DNA G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound Binds Tightly to Parallel and Mixed Parallel/Antiparallel G-Quadruplex Motifs with Varied Thermodynamic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Circular dichroism of quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Circular dichroism and guanine quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discrimination of G-quadruplexes from duplex and single-stranded DNAs with fluorescence and energy-transfer fluorescence spectra of crystal violet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Steady-State and Time-Resolved Studies into the Origin of the Intrinsic Fluorescence of G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Diminazene Aceturate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of diminazene (B1218545) aceturate, a well-established antitrypanosomal agent with expanding therapeutic indications. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its molecular interactions.

Chemical and Physical Properties

Diminazene aceturate is an aromatic diamidine, recognized for its therapeutic efficacy against various protozoan parasites.[1] Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | References |

| Chemical Name | 4,4'-(Diazoamino)dibenzamidine diaceturate | [2] |

| Synonyms | Berenil, Diminazene diaceturate | [1][2] |

| Molecular Formula | C₁₄H₁₅N₇ · 2(C₄H₇NO₃) | [3] |

| Molecular Weight | 515.5 g/mol | [2] |

| Appearance | Yellow crystalline powder | [2][4] |

| Melting Point | 217°C (with decomposition) | [2][4] |

| pKa | ~11 (for the amidino groups) | [5][6] |

Solubility Profile

The solubility of diminazene aceturate is a critical parameter for its formulation and delivery. It exhibits varied solubility across different solvent systems.

| Solvent | Solubility | Temperature | References |

| Water | Soluble in 14 parts (approx. 71.4 mg/mL) | 20°C | [2][4] |

| Water | 103 mg/mL (199.79 mM) | 25°C | [7] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | Not Specified | [3] |

| Ethanol | Slightly soluble | Not Specified | [2][4] |

| Ethanol | Insoluble | 25°C | [7] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Not Specified | [8] |

| DMSO | 19 mg/mL (36.85 mM) | 25°C | [7] |

| Methanol | Slightly soluble | Not Specified | [8] |

| Ether | Very slightly soluble | Not Specified | [2] |

| Chloroform | Very slightly soluble | Not Specified | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of diminazene aceturate.

| Technique | Key Data Points | References |

| UV-Visible Spectroscopy | λmax: ~370 nm in aqueous solution | [2][9] |

| λmax: 398 nm (first derivative) | [9][10] | |

| ¹H NMR (in D₂O) | δ 7.5 and 7.7 ppm (aromatic protons) | [11] |

| δ 1.92 ppm (methyl protons of aceturate) | [11] | |

| δ 3.63 ppm (methylene protons of aceturate) | [11] | |

| Mass Spectrometry | Utilized for confirmation in biological matrices | [12][13] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of diminazene aceturate.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the conventional shake-flask method for determining the equilibrium solubility of diminazene aceturate in aqueous media.[14]

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the dissociation constant (pKa) of ionizable compounds like diminazene aceturate.[15][16]

Caption: Workflow for determining pKa using potentiometric titration.

UV-Visible Spectrophotometry Analysis

UV-Visible spectrophotometry is a straightforward technique for the quantification of diminazene aceturate in solution.

Caption: Workflow for quantitative analysis using UV-Visible spectrophotometry.

Mechanism of Action and Signaling Pathways

Beyond its direct antiparasitic activity, which involves binding to the kinetoplast DNA of trypanosomes, diminazene aceturate exhibits significant anti-inflammatory properties.[17][18] It has been shown to modulate host immune responses by downregulating the production of pro-inflammatory cytokines.[17][19]

This immunomodulatory effect is achieved through the inhibition of key intracellular signaling pathways.[17][18] Specifically, diminazene aceturate has been observed to decrease the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK, as well as Signal Transducer and Activator of Transcription (STAT) proteins, including STAT1 and STAT3.[17][20] It also affects the NF-κB signaling pathway.[17][18]

References

- 1. Diminazene | C14H15N7 | CID 2354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Diminazene Aceturate - LKT Labs [lktlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleck.co.jp [selleck.co.jp]

- 8. DIMINAZENE ACETURATE | 908-54-3 [chemicalbook.com]

- 9. Simultaneous Determination and Stability Studies on Diminazene Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Determination and Stability Studies on Diminazene Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Confirmation of diminazene diaceturate in bovine plasma using electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of diminazene aceturate in pharmaceutical formulations by HPLC and identification of related substances by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmatutor.org [pharmatutor.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 17. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. scispace.com [scispace.com]

- 20. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Berenil (Diminazene Aceturate): A Technical History of a Key Trypanocidal Agent

A comprehensive overview of the discovery, mechanism of action, and historical application of diminazene (B1218545) aceturate in the fight against trypanosomiasis, tailored for researchers, scientists, and drug development professionals.

Introduction

For over six decades, diminazene aceturate, widely known by its commercial name Berenil, has been a cornerstone in the chemotherapeutic arsenal (B13267) against animal African trypanosomiasis (AAT), a debilitating parasitic disease.[1][2][3][4] Introduced in 1955, this aromatic diamidine compound has been instrumental in treating infections caused by various Trypanosoma species in livestock, thereby safeguarding food security in many parts of the world.[1][2][3][4] This technical guide delves into the history of this compound as a trypanocidal agent, providing a detailed examination of its chemical properties, mechanism of action, efficacy data, and the experimental protocols used to evaluate its activity.

Chemical and Physical Properties

Diminazene aceturate is the diaceturate salt of 4,4'-(diazoamino)dibenzamidine. Its chemical structure is characterized by two benzamidine (B55565) moieties linked by a triazene (B1217601) bridge.

Table 1: Chemical and Physical Properties of Diminazene Aceturate

| Property | Value |

| Chemical Formula | C₂₂H₂₉N₉O₆ |

| Molecular Weight | 515.52 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in water |

| CAS Number | 908-54-3 |

Source: --INVALID-LINK--; --INVALID-LINK--

Mechanism of Action

The primary trypanocidal activity of diminazene aceturate is attributed to its ability to bind to the kinetoplast DNA (kDNA) within the mitochondria of the trypanosome.[1] This binding is non-intercalative and shows a preference for AT-rich regions of the circular kDNA.[1] This interaction is believed to inhibit kDNA replication, leading to the dysregulation of mitochondrial function and ultimately, parasite death.

In addition to its direct trypanocidal effects, this compound has been shown to possess immunomodulatory properties.[3] It can downregulate the production of pro-inflammatory cytokines, such as IL-6, IL-12, and TNF, by inhibiting the phosphorylation of key signaling molecules like mitogen-activated protein kinases (MAPKs) and signal transducer and activator of transcription (STAT) proteins in host macrophages.[3][5]

Quantitative Efficacy Data

The efficacy of diminazene aceturate has been evaluated against a range of Trypanosoma species in both in vitro and in vivo models.

Table 2: In Vitro Efficacy of Diminazene Aceturate against Trypanosoma Species

| Trypanosoma Species | Strain | IC₅₀ (nM) | Reference |

| T. congolense | IL3000 | 108.65 ± 25.25 | [6] |

| T. b. brucei | - | Varies by strain | [7][8] |

| T. b. rhodesiense | - | Varies by strain | [3] |

| T. evansi | - | Varies by strain | [2] |

| T. equiperdum | - | Varies by strain | [9] |

Table 3: In Vivo Efficacy of Diminazene Aceturate in Animal Models

| Animal Model | Trypanosoma Species | Dose (mg/kg) | Route | Outcome | Reference |

| Mice | T. evansi | 3.5 | IP/IM | Less effective | [2] |

| Mice | T. evansi | 10, 20 | IP/IM | Complete elimination | [2] |

| Mice | T. evansi | 3.5 (standard) | - | Relapse observed | [10] |

| Mice | T. evansi | 7 (double) | - | Complete clearance | [10] |

| Cattle | T. congolense, T. vivax, T. brucei | 3.5-7 | IM | Curative | [11] |

| Buffalo | T. evansi | 7.0 | - | Complete recovery |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of trypanocidal drug efficacy. Below are representative methodologies for in vitro and in vivo evaluation of diminazene aceturate.

In Vitro Susceptibility Assay (Alamar Blue Method)

This assay is commonly used to determine the 50% inhibitory concentration (IC₅₀) of a compound against trypanosomes.

Methodology:

-

Parasite Culture: Bloodstream form Trypanosoma brucei brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.

-

Assay Preparation:

-

Dispense 50 µL of HMI-9 medium into each well of a 96-well microtiter plate.

-

Add test compounds at various concentrations (typically in a serial dilution) to the wells. Include a drug-free control and a reference drug control.

-

Adjust the parasite density to 2 x 10⁵ cells/mL.

-

Add 50 µL of the parasite suspension to each well.

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment:

-

Add 10 µL of resazurin (B115843) solution (Alamar Blue) to each well.

-

Incubate for an additional 24 hours.

-

Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

-

Data Analysis:

-

Convert fluorescence readings to percent parasite viability relative to the drug-free control.

-

Calculate the 50% inhibitory concentration (IC₅₀) for each compound.

-

In Vivo Efficacy Study in a Mouse Model

This protocol outlines a typical procedure for evaluating the efficacy of a trypanocidal drug in a murine model of acute trypanosomiasis.

Methodology:

-

Animals: Use female BALB/c mice (6-8 weeks old).

-

Infection: Infect mice via intraperitoneal (i.p.) injection with 1 x 10⁴ bloodstream form trypanosomes (e.g., T. b. brucei) suspended in a suitable buffer.

-

Parasitemia Monitoring:

-

Starting from day 3 post-infection, monitor parasitemia daily by collecting a small drop of blood from the tail vein and counting parasites using a hemocytometer.

-

-

Treatment:

-

Randomize mice into treatment and control groups.

-

Initiate treatment when parasitemia is established (e.g., day 4 post-infection).

-

Administer diminazene aceturate at the desired dose and route (e.g., 3.5 mg/kg, i.p.). The control group receives the vehicle only.

-

-

Endpoint Evaluation:

-

Continue to monitor parasitemia daily to assess parasite clearance.

-

Monitor animal health, including body weight and clinical signs of disease.

-

The primary endpoints are the clearance of parasites from the blood and the survival of the treated mice.

-

Monitor for relapse for an extended period (e.g., up to 60 days) after the end of treatment.

-

Source: Adapted from[2][10][12]

Resistance to Diminazene Aceturate

The extensive use of diminazene aceturate has unfortunately led to the emergence of drug-resistant strains of trypanosomes.[10] Resistance is often associated with reduced uptake of the drug by the parasite. This can be caused by mutations in the genes encoding transmembrane transporters, such as the P2/TbAT1 adenosine (B11128) transporter, which is involved in the uptake of diminazene.

Conclusion

Diminazene aceturate has had a profound and lasting impact on the control of animal trypanosomiasis. Its history is a testament to the power of chemotherapy in managing parasitic diseases. However, the growing challenge of drug resistance underscores the urgent need for the discovery and development of novel trypanocidal agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers working towards this critical goal, offering a foundation upon which to build future investigations into both existing and new therapeutic strategies.

References

- 1. In vitro assays to determine drug sensitivities of African trypanosomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (this compound) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of Cymelarsan and Diminasan against Trypanosoma equiperdum infections in mice and horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. med.nyu.edu [med.nyu.edu]

- 11. benchchem.com [benchchem.com]

- 12. med.nyu.edu [med.nyu.edu]

An In-depth Technical Guide to the Binding Affinity of Berenil for AT-rich DNA Sequences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Berenil (Diminazene Aceturate) for AT-rich DNA sequences. This compound is a well-established antitrypanosomal agent, and its therapeutic effect is primarily attributed to its interaction with DNA, particularly the kinetoplast DNA of trypanosomes.[1] This document delves into the quantitative aspects of this binding, details the experimental methodologies used for its characterization, and visualizes the key processes involved.

Quantitative Analysis of this compound-DNA Binding Affinity

The interaction between this compound and AT-rich DNA has been quantified using various biophysical techniques, with Isothermal Titration Calorimetry (ITC) providing detailed thermodynamic parameters of the binding events. These studies reveal a strong, entropically driven interaction.

A study investigating the binding of this compound to the DNA dodecamers d(CGCGAATTCGCG)₂ (A₂T₂) and d(CGCAAATTTGCG)₂ (A₃T₃) using ITC demonstrated heterogeneous binding modes, suggesting that more than one this compound molecule can bind to the DNA simultaneously.[2] The interaction is characterized as strong, with a large dissociation constant, and is primarily driven by a significant increase in entropy, likely due to the displacement of solvent molecules upon binding.[2]

| DNA Sequence | Stoichiometry (n) | Dissociation Constant (Kᵈ) (M) | Enthalpy (ΔH°) (kcal/mol) | Gibbs Free Energy (ΔG°) (kcal/mol) | Entropic Contribution (TΔS°) (kcal/mol) |

| d(CGCGAATTCGCG)₂ | 1.53 | 4.78 x 10⁻⁵ | 1.5 | -7.7 | 9.2 |

| d(CGCAAATTTGCG)₂ | 1.45 | Not explicitly stated, but described as a large constant | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Table 1: Thermodynamic parameters for the complexation between this compound and DNA dodecamers at 298 K, as determined by Isothermal Titration Calorimetry. Data extracted from a study by de Paula, et al.[2]

Experimental Protocols for Characterizing this compound-DNA Interaction

The study of this compound's binding to DNA employs several key experimental techniques to elucidate the affinity, specificity, and mode of interaction.

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (DNA). This technique allows for the determination of the binding stoichiometry (n), dissociation constant (Kᵈ), enthalpy (ΔH°), and entropy (ΔS°) of the interaction in a single experiment.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the DNA dodecamer (e.g., d(CGCGAATTCGCG)₂) at a concentration of 0.6 mM in a suitable buffer (e.g., 10 mM sodium cacodylate, 5 mM sodium chloride, 0.1 mM EDTA, pH 7).[2]

-

Prepare a solution of this compound at a concentration of 10.0 mM in the same buffer.[2]

-

Degas both solutions under vacuum to prevent the formation of air bubbles during the experiment.[2]

-

-

ITC Measurement:

-

Load the DNA solution into the sample cell of the ITC instrument (e.g., a VP-ITC microcalorimeter with a cell volume of 1.4244 mL).[2]

-

Load the this compound solution into the injection syringe.[2]

-

Set the experimental temperature to 298 K (25 °C).[2]

-

Perform a series of injections of the this compound solution into the DNA solution. Each injection will produce a heat change that is measured by the instrument.[2]

-

-

Data Analysis:

-

The raw data, consisting of heat flow per injection, is integrated to obtain the enthalpy change for each injection.

-

The resulting titration curve (enthalpy change vs. molar ratio of this compound to DNA) is then fitted to a suitable binding model (e.g., the Wiseman Isotherm) to extract the thermodynamic parameters (n, Kᵈ, ΔH°).[2][3]

-

The Gibbs free energy (ΔG°) and the entropic contribution (TΔS°) can then be calculated using the following equation: ΔG° = -RTln(Kᵃ) = ΔH° - TΔS°, where Kᵃ is the association constant (1/Kᵈ).

-

Footprinting techniques are used to identify the specific binding sites of a ligand on a DNA sequence. Regions of DNA bound by the ligand are protected from cleavage by a DNA cleaving agent (DNase I or hydroxyl radicals).

Experimental Protocol (General Outline):

-

DNA Probe Preparation:

-

Binding Reaction:

-

The end-labeled DNA is incubated with varying concentrations of this compound to allow for binding.[6]

-

-

DNA Cleavage:

-

Gel Electrophoresis and Autoradiography:

-

The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

The gel is then exposed to X-ray film (autoradiography). The regions where this compound was bound will show a "footprint," a gap in the ladder of DNA fragments, as these areas were protected from cleavage.

-

-

Analysis:

Mechanism of Action and Signaling Pathways

This compound's trypanocidal activity is primarily linked to its ability to bind to the kinetoplast DNA (kDNA) in trypanosomes, which leads to the irreversible loss of this essential genetic material in certain strains.[1] Its molecular structure gives it a particular affinity for AT base pairs found in circular DNA and kDNA.[1]

Beyond its direct effect on parasitic DNA, this compound has been shown to modulate the host's immune response. This immunomodulatory effect is crucial for controlling the pathology associated with trypanosome infections, which often involve an excessive inflammatory response. This compound treatment has been observed to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF.[8][9]

The mechanism behind this cytokine reduction involves the downregulation of key intracellular signaling pathways. Specifically, this compound inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK, as well as Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3.[8][10] It also affects the NFκB signaling pathway by downregulating the phosphorylation of the p65 subunit.[8] By inhibiting these critical signaling molecules and transcription factors, this compound effectively dampens the excessive inflammatory response induced by the parasitic infection.[8][10]

Conclusion

This compound's strong and specific binding to AT-rich DNA sequences is the cornerstone of its therapeutic efficacy. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of this compound-DNA interactions. The dual action of this compound, directly targeting parasitic DNA and modulating the host immune response, highlights its complexity and potential for broader therapeutic applications in conditions characterized by excessive inflammation. Further research into the sequence-specific binding and the downstream effects on DNA replication and transcription will be invaluable for the rational design of new and improved therapeutic agents.

References

- 1. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of this compound with the tyrT DNA sequence studied by footprinting and molecular modelling. Implications for the design of sequence-specific DNA recognition agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of the Berenil-DNA Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berenil, also known as diminazene (B1218545) aceturate, is an aromatic diamidine compound with well-established antitrypanosomal activity. Its therapeutic efficacy is primarily attributed to its ability to bind to the minor groove of DNA, particularly in AT-rich regions, thereby interfering with essential cellular processes such as DNA replication and transcription. Understanding the structural basis of this interaction is paramount for the rational design of new and more effective DNA-binding agents. This technical guide provides an in-depth overview of the structural analysis of the this compound-DNA complex, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular interactions and experimental workflows.

The interaction of this compound with DNA is multifaceted, with evidence suggesting at least two primary binding modes: minor groove binding and intercalation.[1] The preferred mode of interaction is influenced by factors such as the DNA sequence, ligand concentration, and ionic strength of the solution.[2] Structural studies have been instrumental in elucidating the precise nature of these interactions at an atomic level.

Quantitative Data Summary

The following tables summarize the key thermodynamic and structural parameters obtained from various biophysical and structural studies of the this compound-DNA complex.

Table 1: Thermodynamic Parameters of this compound-DNA Interaction from Isothermal Titration Calorimetry (ITC)

| DNA Sequence | Temperature (K) | Binding Stoichiometry (n) | Binding Constant (Kb) (M-1) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) |

| d(CGCGAATTCGCG)2 | 298 | ~1.5 | - | Endothermic | Favorable | - |

| d(CGCAAATTTGCG)2 | 298 | ~1.45 | - | Endothermic | Favorable | - |

Data compiled from a study by da Silva et al. The endothermic nature of the interaction suggests that the binding is entropically driven, likely due to the release of water molecules from the DNA minor groove and the drug molecule upon complex formation.[3][4]

Table 2: Crystallographic Data for this compound-DNA Complexes

| PDB ID | DNA Sequence | Resolution (Å) | R-factor | Key Findings |

| 2DBE | d(CGCGAATTCGCG) | Not specified | Not specified | This compound binds to the 5'-AATT region of the minor groove. A bridging water molecule is involved in the interaction with adenine (B156593) N3 atoms.[5][6] |

| Not specified | d(CGCAAATTTGCG) | 2.0 | 0.183 | This compound is symmetrically bound in the 5'-AATT region of the minor groove, with hydrogen bonds to the O2 atoms of thymine.[5] |

Experimental Protocols

Detailed methodologies for the key experiments used in the structural analysis of the this compound-DNA complex are provided below.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the this compound-DNA complex in the solid state.

Methodology:

-

Sample Preparation: The synthetic DNA oligonucleotide and this compound are co-crystallized. This typically involves dissolving the DNA and the drug in a suitable buffer and then using vapor diffusion (hanging or sitting drop) methods to slowly grow crystals.

-

Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. Molecular models of the DNA and this compound are then fitted into the electron density. The model is refined to best fit the experimental data, resulting in a final atomic-resolution structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of the this compound-DNA complex in solution, providing insights that are complementary to the solid-state data from X-ray crystallography.

Methodology:

-

Sample Preparation: Samples are prepared by dissolving the DNA oligonucleotide and this compound in a suitable buffer, typically containing D2O to suppress the water signal. Concentrations are generally in the range of 0.3 to 0.5 mM.[8]

-

NMR Experiments: A variety of one- and two-dimensional NMR experiments are performed.

-

1D 1H NMR: Used to monitor changes in the chemical shifts of DNA and this compound protons upon complex formation.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons. Intermolecular NOEs between this compound and DNA protons are crucial for determining the binding site and orientation of the drug in the DNA minor groove.[9][10]

-

2D Total Correlation Spectroscopy (TOCSY): Used to assign proton resonances within the DNA sugar rings.[11]

-

-

Structure Calculation: The distance restraints derived from NOESY data, along with other experimental restraints, are used in molecular modeling programs to calculate a family of structures for the this compound-DNA complex that are consistent with the NMR data.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of the binding interaction between this compound and DNA.

Methodology:

-

Sample Preparation: Solutions of DNA and this compound are prepared in the same buffer to minimize heats of dilution. The DNA solution (e.g., 0.6 mM) is placed in the sample cell of the calorimeter, and the this compound solution (e.g., 10.0 mM) is loaded into the injection syringe.[12] Solutions are degassed prior to the experiment.[12]

-

Titration: The this compound solution is injected in small aliquots into the DNA solution at a constant temperature (e.g., 298 K).[12] The heat released or absorbed during the binding event is measured by the calorimeter.[13]

-

Data Analysis: The raw ITC data, a plot of heat flow versus time, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of this compound to DNA. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding stoichiometry (n), the binding constant (Kb), and the enthalpy of binding (ΔH).[13] The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKb = ΔH - TΔS.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to investigate the binding modes, energetics, and dynamics of the this compound-DNA complex.

Methodology:

-

System Setup: A starting model of the this compound-DNA complex is generated, often based on experimental data from X-ray crystallography or NMR. The complex is then solvated in a box of water molecules, and counter-ions are added to neutralize the system.

-

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

-

Molecular Dynamics Simulation: The system is then allowed to evolve over time by solving Newton's equations of motion for all atoms. This generates a trajectory of the complex, providing insights into its dynamic behavior, including conformational changes, fluctuations, and the role of solvent molecules.[9][14]

-

Analysis: The MD trajectory is analyzed to calculate various properties, such as binding free energies, hydrogen bond occupancies, and structural parameters, to provide a detailed understanding of the stability and dynamics of the complex.

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule. The principle is that a bound ligand protects the DNA from cleavage by the DNase I enzyme.

Methodology:

-

DNA Labeling: A DNA fragment containing the putative binding site is radioactively labeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound to allow for complex formation.

-

DNase I Digestion: The DNA-Berenil complexes are then subjected to limited digestion with DNase I, such that on average each DNA molecule is cut only once.

-

Gel Electrophoresis and Autoradiography: The DNA fragments are separated by size on a denaturing polyacrylamide gel. The gel is then exposed to X-ray film. The region where this compound is bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no this compound.[4][15]

Visualization of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in the structural analysis of the this compound-DNA complex.

Caption: Overview of the experimental workflow for the structural analysis of the this compound-DNA complex.

Caption: Logical relationships in the interaction of this compound with DNA and its biological consequences.

Conclusion

The structural analysis of the this compound-DNA complex, through a combination of X-ray crystallography, NMR spectroscopy, ITC, and computational methods, has provided a detailed understanding of the molecular basis of its DNA binding activity. This compound primarily targets the minor groove of AT-rich DNA sequences, a preference driven by a combination of hydrogen bonding, van der Waals contacts, and electrostatic interactions. The insights gained from these studies are not only crucial for understanding the mechanism of action of this compound but also serve as a foundation for the development of novel DNA-binding agents with improved specificity and therapeutic potential. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the fields of structural biology, medicinal chemistry, and drug development.

References

- 1. H-NMR studies on d(GCTTAAGC)2 and its complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. researchgate.net [researchgate.net]

- 4. mybiosource.com [mybiosource.com]

- 5. DNase I footprinting [gene.mie-u.ac.jp]

- 6. The crystal structure of the DNA-binding drug this compound: molecular modelling studies of this compound-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. research.unipd.it [research.unipd.it]

- 10. Structural analysis of d(GCAATTGC)2 and its complex with this compound by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR and molecular modeling studies of the interaction of this compound and pentamidine with d(CGCAAATTTGCG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. researchgate.net [researchgate.net]

- 15. med.upenn.edu [med.upenn.edu]

Diminazene Aceturate as a Potential Cancer Therapeutic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diminazene (B1218545) aceturate (DIZE), an FDA-listed small molecule, has a long-standing history in veterinary medicine as a treatment for trypanosomiasis.[1] Recent research has unveiled its potential for drug repurposing in oncology, with initial studies demonstrating cytotoxic effects against human cancer cells.[1][2] This technical guide synthesizes the current understanding of DIZE's anti-cancer properties, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to provide a foundational resource for professionals engaged in the research and development of novel cancer therapeutics.

Quantitative Data Summary

The anti-cancer activity of diminazene aceturate has been quantified in several preliminary studies. The following tables summarize the key in vitro data, providing a basis for assessing its potency and dose-dependent effects.

Table 1: Cytotoxicity of Diminazene Aceturate in Human Cervical Carcinoma (HeLa) Cells [1][3]

| Concentration (µM) | Mean Viability (%) | Standard Error of the Mean (SEM) |

| 0 (DMSO control) | 100 | ± 0.0 |

| 25 | 80 | ± 1.5 |

| 50 | 65 | ± 2.0 |

| 100 | 50 | ± 2.5 |

| Data reflects cell viability measured by WST-1 assay after 48 hours of treatment. |

Table 2: Inhibitory Concentration (IC50) of Diminazene Aceturate [1][2]

| Target | Cell Line/System | IC50 Value (µM) |

| Furin (enzyme) | In vitro assay | 5.42 ± 0.11 |

| Cell Viability | HEK293 (Human Embryonic Kidney) | 38.5 |

| Cell Viability | HeLa (Human Cervical Carcinoma) | ~100 (inferred) |

Mechanism of Action

Initial investigations reveal that DIZE exerts its anti-cancer effects through a multi-pronged approach involving the induction of apoptosis, deregulation of the cell cycle, and downregulation of critical oncogenes.

Induction of Apoptosis

DIZE treatment triggers programmed cell death in cancer cells.[4] Studies on HeLa cells have shown that DIZE induces apoptosis through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (Ψm) and a subsequent upregulation of caspase-3 activity.[2][3][5]

Deregulation of Cell Cycle Signaling

DIZE disrupts the normal progression of the cell cycle, a hallmark of its cytotoxic activity. This is achieved by downregulating the mRNA expression of key genes responsible for different phases of the cell cycle[2][5]:

-

G1/S Transition: CCNA2, CDC25A

-

S-Phase: MCM3, PLK4

-

G2/M Transition/Mitosis: Aurka, PLK1

This deregulation leads to an arrest in cell proliferation, which is further evidenced by the dose-dependent decrease in the expression of proliferation markers Ki67 and PCNA.[3][4]

Downregulation of Key Oncogenes

A significant component of DIZE's mechanism of action is its ability to suppress the expression of pivotal oncogenes that drive cancer cell growth and survival. The expression of Furin, c-Myc, and FOXM1 was found to be significantly decreased at the mRNA level in HeLa cells following treatment with DIZE.[2][3][5]

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed molecular mechanism of diminazene aceturate and a typical experimental workflow for its evaluation.

Key Experimental Protocols

The following protocols are based on methodologies reported in the primary literature for characterizing the effects of diminazene aceturate on cancer cells.[1]

Cell Viability and Proliferation Assay (WST-1)

This assay assesses the metabolic activity of cells as an indicator of viability and proliferation.

-

Cell Seeding: HeLa cells are seeded at a density of 0.5 x 10⁵ cells/mL in 96-well plates and incubated overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Treatment: The culture medium is replaced with fresh medium containing DIZE at various concentrations (e.g., 0, 25, 50, 100 µM). A vehicle control (DMSO) is run in parallel. Cells are incubated for a specified period, typically 48 hours.

-

Reagent Incubation: 10-12 µL of WST-1 reagent is added to each well, and the plates are incubated for 1-4 hours.

-

Data Acquisition: The absorbance of the samples is measured at 450 nm using a microplate reader. The background absorbance is measured at 650 nm and subtracted from the 450 nm readings. Viability is expressed as a percentage relative to the vehicle control.

Apoptosis Detection with Acridine Orange/Ethidium Bromide (AO/EB) Staining

This fluorescent staining method is used to visualize and differentiate between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

-

Cell Preparation: Cells are seeded on coverslips in a 6-well plate and treated with DIZE as described above.

-

Staining: After treatment, the medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS). A staining solution containing Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) in PBS is added to the cells, which are then incubated for 5-10 minutes in the dark.

-

Visualization: The coverslips are mounted on microscope slides and immediately observed under a fluorescence microscope.

-

Live cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.

-

Late apoptotic/necrotic cells: Orange-to-red fluorescence with condensed or fragmented chromatin.

-

Mitochondrial Membrane Potential Assay (JC-10 Dye)

This assay detects the depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis.

-

Cell Treatment: HeLa cells are treated with DIZE in a multi-well plate as previously described.

-